molecular formula C16H22ClNO2 B15062435 7-(1-Methylethyl)-spiro[2h-1-benzopyran-2,4'-piperidin]-4(3h)-one hydrochloride

7-(1-Methylethyl)-spiro[2h-1-benzopyran-2,4'-piperidin]-4(3h)-one hydrochloride

Cat. No.: B15062435
M. Wt: 295.80 g/mol
InChI Key: FGDLCGRYGIMIMR-UHFFFAOYSA-N
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Description

7-Isopropylspiro[chroman-2,4’-piperidin]-4-one hydrochloride is a synthetic compound that belongs to the class of spirocyclic piperidines These compounds are characterized by their unique spiro structure, which involves a bicyclic system where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Isopropylspiro[chroman-2,4’-piperidin]-4-one hydrochloride typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions For instance, the reaction might start with a chroman derivative and a piperidine derivative, followed by a cyclization reaction to form the spirocyclic structure

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 7-Isopropylspiro[chroman-2,4’-piperidin]-4-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

7-Isopropylspiro[chroman-2,4’-piperidin]-4-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Isopropylspiro[chroman-2,4’-piperidin]-4-one hydrochloride involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

    Spiro[chroman-2,4’-piperidin]-4-one: Lacks the isopropyl group, which may affect its biological activity.

    Spiro[chroman-2,4’-piperidin]-4-one hydrochloride: Similar structure but without the isopropyl group.

    7-Isopropylspiro[chroman-2,4’-piperidin]-4-one: Similar structure but without the hydrochloride group.

Uniqueness: The presence of the isopropyl group and the hydrochloride salt form in 7-Isopropylspiro[chroman-2,4’-piperidin]-4-one hydrochloride may enhance its solubility, stability, and biological activity compared to similar compounds.

Properties

Molecular Formula

C16H22ClNO2

Molecular Weight

295.80 g/mol

IUPAC Name

7-propan-2-ylspiro[3H-chromene-2,4'-piperidine]-4-one;hydrochloride

InChI

InChI=1S/C16H21NO2.ClH/c1-11(2)12-3-4-13-14(18)10-16(19-15(13)9-12)5-7-17-8-6-16;/h3-4,9,11,17H,5-8,10H2,1-2H3;1H

InChI Key

FGDLCGRYGIMIMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C(=O)CC3(O2)CCNCC3.Cl

Origin of Product

United States

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